molecular formula C10H10N2O B15071492 (5-Aminoisoquinolin-6-yl)methanol

(5-Aminoisoquinolin-6-yl)methanol

Cat. No.: B15071492
M. Wt: 174.20 g/mol
InChI Key: JIXYJZHXLCVRNP-UHFFFAOYSA-N
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Description

(5-Aminoisoquinolin-6-yl)methanol: is a chemical compound with the molecular formula C10H10N2O It is a derivative of isoquinoline, featuring an amino group at the 5-position and a hydroxymethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminoisoquinolin-6-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with isoquinoline as the starting material.

    Nitration: Isoquinoline undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Aminoisoquinolin-6-yl)methanol can undergo oxidation reactions to form corresponding quinoline derivatives.

    Reduction: The compound can be reduced to form various isoquinoline derivatives with different functional groups.

    Substitution: It can participate in substitution reactions where the amino or hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Isoquinoline derivatives with modified functional groups.

    Substitution Products: Compounds with various functional groups replacing the amino or hydroxymethyl groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (5-Aminoisoquinolin-6-yl)methanol is used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions.

Biology:

    Biological Probes: The compound is used in the development of biological probes for studying cellular processes.

    Enzyme Inhibition:

Medicine:

    Drug Development: this compound is explored for its potential as a pharmacophore in drug development.

    Antimicrobial Agents: It is investigated for its antimicrobial properties.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

    Chemical Manufacturing: It serves as a building block in the production of various chemicals.

Mechanism of Action

The mechanism of action of (5-Aminoisoquinolin-6-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (5-Aminoisoquinolin-7-yl)methanol: Similar structure but with the hydroxymethyl group at the 7-position.

    (6-Aminoisoquinolin-5-yl)methanol: Similar structure but with the amino group at the 6-position.

    (5-Aminoisoquinolin-6-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness:

    Structural Features: The specific positioning of the amino and hydroxymethyl groups in (5-Aminoisoquinolin-6-yl)methanol provides unique reactivity and interaction profiles.

    Applications: Its unique structure makes it suitable for specific applications in drug development, catalysis, and material science that similar compounds may not be as effective in.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(5-aminoisoquinolin-6-yl)methanol

InChI

InChI=1S/C10H10N2O/c11-10-8(6-13)2-1-7-5-12-4-3-9(7)10/h1-5,13H,6,11H2

InChI Key

JIXYJZHXLCVRNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)N)CO

Origin of Product

United States

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